molecular formula C15H11ClN2O2 B14408618 5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine CAS No. 83768-39-2

5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine

Katalognummer: B14408618
CAS-Nummer: 83768-39-2
Molekulargewicht: 286.71 g/mol
InChI-Schlüssel: APRFPDNROODCKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro group at the 5th position and a naphthalen-2-yloxy methoxy group at the 2nd position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine typically involves the reaction of 5-chloropyrimidine with naphthalen-2-yloxy methanol under specific conditions. One common method involves the use of a base such as potassium tert-butoxide (t-BuOK) in dry tetrahydrofuran (THF) at low temperatures (0°C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine involves its interaction with specific molecular targets. For instance, it may act on non-receptor protein-tyrosine kinases, which play a crucial role in regulating cell migration, adhesion, and cytoskeletal reorganization . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine is unique due to the presence of both a chloro group and a naphthalen-2-yloxy methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological activities.

Eigenschaften

CAS-Nummer

83768-39-2

Molekularformel

C15H11ClN2O2

Molekulargewicht

286.71 g/mol

IUPAC-Name

5-chloro-2-(naphthalen-2-yloxymethoxy)pyrimidine

InChI

InChI=1S/C15H11ClN2O2/c16-13-8-17-15(18-9-13)20-10-19-14-6-5-11-3-1-2-4-12(11)7-14/h1-9H,10H2

InChI-Schlüssel

APRFPDNROODCKK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)OCOC3=NC=C(C=N3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.